REACTION_CXSMILES
|
ON1C(=O)CCC1=O.[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53]>N1C=CC=CC=1>[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1.[CH2:52]([CH:54]([CH2:58][CH2:59][CH2:60][NH2:61])[C:55]([OH:57])=[O:56])[CH3:53].[CH:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]2[C:18]3([O:34][C:35](=[O:36])[C:11]=2[CH:10]=1)[C:28]1[CH:29]=[CH:30][C:31]([OH:33])=[CH:32][C:27]=1[O:26][C:20]1[CH:21]=[C:22]([OH:25])[CH:23]=[CH:24][C:19]3=1 |f:6.7|
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Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react overnight in the dark at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction product was purified twice employing silica gel thin-layer chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)CCCN.C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |